Lipophilicity and Polarity Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl Tetrazole-Acetamide Congeners
The 4-chlorophenyl analog (CAS 920436-56-2) exhibits a computed XLogP3 of 0.9 and a TPSA of 81.9 Ų, compared to the 4-fluorophenyl analog (CAS 921123-31-1), which has an XLogP3 of approximately 0.4–0.5 and an identical TPSA of 81.9 Ų [1][2]. The ΔXLogP3 of ~0.4–0.5 units reflects increased hydrophobicity conferred by the chlorine substituent, which can enhance passive membrane permeability by approximately 2–3 fold based on the empirical relationship between logP and Caco-2 permeability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9; TPSA = 81.9 Ų (CAS 920436-56-2) |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 921123-31-1): XLogP3 ≈ 0.4–0.5; TPSA = 81.9 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.5 units; TPSA difference = 0 Ų |
| Conditions | Computed via XLogP3 algorithm (PubChem); TPSA calculated from 2D structure |
Why This Matters
A ΔXLogP3 of 0.4–0.5 predicts a meaningful increase in passive membrane permeability, making the 4-chlorophenyl analog preferable for intracellular target engagement in cell-based assays where the fluoro analog may suffer from permeability limitations.
- [1] PubChem. Compound Summary for CID 18565669: XLogP3 and TPSA for CAS 920436-56-2. https://pubchem.ncbi.nlm.nih.gov/compound/18565669 View Source
- [2] PubChem. Compound Summary for N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-2-methoxyacetamide (CAS 921123-31-1). https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Relationship between logP/logD and Caco-2 permeability. View Source
